molecular formula C7H11NO3 B1281105 Ethyl 2-oxopyrrolidine-3-carboxylate CAS No. 36821-26-8

Ethyl 2-oxopyrrolidine-3-carboxylate

Cat. No. B1281105
CAS RN: 36821-26-8
M. Wt: 157.17 g/mol
InChI Key: FHHMWJMUMOYGQW-UHFFFAOYSA-N
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Description

Ethyl 2-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The synthesis and characterization of various ethyl pyrrole-2-carboxylate derivatives have been extensively studied, revealing insights into their molecular structures, spectroscopic properties, and reactivity .

Synthesis Analysis

The synthesis of ethyl pyrrole-2-carboxylate derivatives often involves cyclization reactions and the use of reagents that facilitate the formation of the pyrrole ring. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a solvent-free approach . Similarly, the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine has been employed to synthesize ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrating the versatility of base-mediated cyclization reactions . These methods highlight the efficiency and innovation in the synthesis of pyrrole derivatives.

Molecular Structure Analysis

The molecular structure of ethyl pyrrole-2-carboxylate derivatives has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the molecular structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate have been characterized by FT-IR, 1H NMR, UV–Vis, and mass spectrometry, complemented by quantum chemical calculations . Single-crystal X-ray diffraction has also been employed to determine the crystal structure of related compounds, providing detailed insights into their solid-state conformations .

Chemical Reactions Analysis

Ethyl pyrrole-2-carboxylate derivatives participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. For instance, ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate has been shown to react with conjugated dienes to afford cycloadducts, indicating its utility in cycloaddition reactions . The reactivity of these compounds can be further understood through the analysis of local reactivity descriptors such as Fukui functions, which help identify reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyrrole-2-carboxylate derivatives are closely related to their molecular structure and intermolecular interactions. The vibrational analysis of these compounds often indicates the formation of dimers in the solid state through hydrogen bonding . The binding energies of these interactions can be quantified using theoretical calculations, providing a measure of their stability. Additionally, the electrophilicity indices of these molecules can indicate their overall reactivity as electrophiles .

Scientific Research Applications

Chemical Synthesis and Catalysis

Ethyl 2-oxopyrrolidine-3-carboxylate is utilized in various chemical synthesis processes. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, this compound is involved in efficient syntheses of pyrrole derivatives, which are significant in creating libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).

Crystal Structure Analysis

Ethyl 2-oxopyrrolidine-3-carboxylate derivatives have been studied for their supramolecular arrangement influenced by weak intermolecular interactions. This research provides insights into how these oxopyrrolidine analogues form supramolecular assemblies, even lacking a hydrogen bond donor and acceptor system (Samipillai et al., 2016).

Synthesis of Pharmaceutical Intermediates

This compound plays a role in synthesizing various pharmaceutical intermediates. For instance, it is used in the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, which are produced from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates (Khajuria, Saini, & Kapoor, 2013). Additionally, it serves as an intermediate in the synthesis of pesticides like chlorantraniliprole (Ju, 2014).

Novel Drug Synthesis

Ethyl 2-oxopyrrolidine-3-carboxylate derivatives are also used in the synthesis of new drugs. For example, ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibit antiradical and anti-inflammatory activities (Zykova et al., 2016).

Safety And Hazards

Ethyl 2-oxopyrrolidine-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHMWJMUMOYGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507308
Record name Ethyl 2-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxopyrrolidine-3-carboxylate

CAS RN

36821-26-8
Record name Ethyl 2-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxopyrrolidine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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